molecular formula C14H10N4O3S B2532529 2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-76-0

2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2532529
CAS No.: 896330-76-0
M. Wt: 314.32
InChI Key: FWENNKQYRWTGGV-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body would all influence its pharmacokinetics.

The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability. For example, the solvent used can influence the tautomeric preferences of compounds .

Preparation Methods

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a dithiol compound in the presence of a base such as potassium carbonate. This is followed by the reaction with a nitrophenylmethyl halide to introduce the nitrophenylmethylsulfanyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group in the triazine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like tin(II) chloride. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one include other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c19-14-16-13(15-12-3-1-2-8-17(12)14)22-9-10-4-6-11(7-5-10)18(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWENNKQYRWTGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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